molecular formula C28H28N2O5S B343268 6,8-DIETHYL (2Z)-5-AMINO-7-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE

6,8-DIETHYL (2Z)-5-AMINO-7-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE

Cat. No.: B343268
M. Wt: 504.6 g/mol
InChI Key: XKLBQSKELPQYFC-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyridine core

Preparation Methods

The synthesis of 6,8-DIETHYL (2Z)-5-AMINO-7-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with thiazolo[3,2-a]pyridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Diethyl 5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Diethyl 5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-DIETHYL (2Z)-5-AMINO-7-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Diethyl 5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate can be compared with similar compounds such as:

The uniqueness of 6,8-DIETHYL (2Z)-5-AMINO-7-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE lies in its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C28H28N2O5S

Molecular Weight

504.6 g/mol

IUPAC Name

diethyl (2Z)-5-amino-7-(4-methylphenyl)-2-[(4-methylphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

InChI

InChI=1S/C28H28N2O5S/c1-5-34-27(32)22-21(19-13-9-17(4)10-14-19)23(28(33)35-6-2)26-30(24(22)29)25(31)20(36-26)15-18-11-7-16(3)8-12-18/h7-15,21H,5-6,29H2,1-4H3/b20-15-

InChI Key

XKLBQSKELPQYFC-HKWRFOASSA-N

Isomeric SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)C)C(=O)OCC)S/C(=C\C4=CC=C(C=C4)C)/C2=O)N

SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)C)C(=O)OCC)SC(=CC4=CC=C(C=C4)C)C2=O)N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)C)C(=O)OCC)SC(=CC4=CC=C(C=C4)C)C2=O)N

Origin of Product

United States

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